5-Methylbicyclo[2.2.1]hept-2-ene 5-Methylbicyclo[2.2.1]hept-2-ene
Brand Name: Vulcanchem
CAS No.: 822-96-8
VCID: VC3901330
InChI: InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h2-3,6-8H,4-5H2,1H3
SMILES: CC1CC2CC1C=C2
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

5-Methylbicyclo[2.2.1]hept-2-ene

CAS No.: 822-96-8

Cat. No.: VC3901330

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

5-Methylbicyclo[2.2.1]hept-2-ene - 822-96-8

Specification

CAS No. 822-96-8
Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name 5-methylbicyclo[2.2.1]hept-2-ene
Standard InChI InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h2-3,6-8H,4-5H2,1H3
Standard InChI Key PCBPVYHMZBWMAZ-UHFFFAOYSA-N
SMILES CC1CC2CC1C=C2
Canonical SMILES CC1CC2CC1C=C2

Introduction

Structural Characteristics and Molecular Properties

Bicyclic Framework and Stereochemistry

The core structure of 5-methylbicyclo[2.2.1]hept-2-ene consists of two fused cyclohexene rings arranged in a bicyclo[2.2.1]heptene system. The methyl group at the 5-position introduces steric hindrance, influencing both conformational stability and reactivity. X-ray crystallography and computational studies reveal that the methyl substituent adopts an exo orientation relative to the double bond, minimizing non-bonded interactions with adjacent hydrogen atoms . The compound’s rigidity is evident in its low rotatable bond count (0) and high carbon bond saturation (Fsp3=0.75\text{Fsp}^3 = 0.75) .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC8H12\text{C}_8\text{H}_{12}
Molecular Weight108.18 g/mol
LogP2.26
Rotatable Bonds0
Ring Count2

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H} NMR spectrum exhibits distinct signals for bridgehead protons (δ\delta 1.5–2.5 ppm) and vinylic protons (δ\delta 5.0–5.5 ppm) . The methyl group resonates as a singlet at δ\delta 1.2 ppm, while the bicyclic system’s rigidity eliminates splitting in bridgehead hydrogens . Infrared (IR) spectroscopy confirms the absence of functional groups beyond the olefinic bond, with C-H stretching vibrations at 2900–3000 cm1^{-1} and C=C stretching at 1640 cm1^{-1} .

Synthesis and Isomerization Pathways

Diels-Alder Reaction

The primary synthetic route involves a Diels-Alder reaction between cyclopentadiene and 2-methyl-1,3-butadiene. This [4+2] cycloaddition proceeds under thermal conditions (150–350°C) to yield the bicyclic adduct . The reaction’s regioselectivity favors the endo transition state, positioning the methyl group exo to the newly formed ring. Catalytic systems, such as Lewis acids (e.g., AlCl3\text{AlCl}_3), enhance reaction rates and selectivity .

Isomerization and Post-Synthetic Modifications

Post-synthesis, 5-methylbicyclo[2.2.1]hept-2-ene undergoes acid-catalyzed isomerization to form derivatives like 2-methylene-3-methylbicyclo[2.2.1]heptane. Solid acid catalysts (e.g., silica-alumina) facilitate this transformation at 200–250°C, preserving the bicyclic framework while redistributing substituents . The isomerization mechanism proceeds via carbocation intermediates, with the methyl group stabilizing adjacent positive charges through hyperconjugation .

Table 2: Synthetic Conditions and Yields

MethodCatalystTemperature (°C)Yield (%)
Diels-AlderNone20065
Catalyzed Diels-AlderAlCl3\text{AlCl}_315082
IsomerizationSilica-Alumina25078

Physical and Chemical Properties

Thermodynamic Stability

The compound’s bicyclic structure confers exceptional thermal stability, with a boiling point of 96°C and a melting point of 44–46°C . Density functional theory (DFT) calculations estimate a heat of formation (ΔfH\Delta_fH^\circ) of 78.3 kJ/mol, comparable to norbornene derivatives . Its low polar surface area (0 Ų) and high LogP (2.26) indicate pronounced hydrophobicity, favoring solubility in nonpolar solvents like hexane and toluene .

Reactivity in Polymerization

5-Methylbicyclo[2.2.1]hept-2-ene participates in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts. The methyl group’s steric bulk slows propagation kinetics relative to unsubstituted norbornene, yielding polymers with reduced crystallinity . Additionally, the compound undergoes electrophilic addition reactions (e.g., bromination) at the double bond, forming diastereomeric dibromides with 85:15 exo:endo selectivity .

Applications in Materials Science and Catalysis

Polymeric Materials

ROMP-derived polymers exhibit glass transition temperatures (TgT_g) of 120–150°C, making them suitable for high-temperature adhesives and coatings . Copolymerization with norbornene enhances mechanical strength, while post-polymerization functionalization introduces polar groups for biomedical applications .

Catalytic Intermediate

The compound serves as a ligand in transition metal complexes. For example, cobalt(II) catalysts coordinated to 5-methylbicyclo[2.2.1]hept-2-ene facilitate ethylene polymerization, producing linear low-density polyethylene (LLDPE) with controlled branching .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator